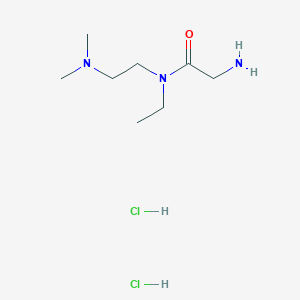

2-Amino-N-(2-(dimethylamino)ethyl)-N-ethylacetamide dihydrochloride

Description

Properties

IUPAC Name |

2-amino-N-[2-(dimethylamino)ethyl]-N-ethylacetamide;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19N3O.2ClH/c1-4-11(8(12)7-9)6-5-10(2)3;;/h4-7,9H2,1-3H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRRNXJSUTIXIDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCN(C)C)C(=O)CN.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H21Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-N-(2-(dimethylamino)ethyl)-N-ethylacetamide dihydrochloride typically involves the reaction of ethylamine with 2-(dimethylamino)ethylamine in the presence of acetic anhydride. The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to yield the dihydrochloride salt. The reaction conditions generally include:

Temperature: Room temperature to 50°C

Solvent: Anhydrous ethanol or methanol

Catalyst: None required

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for higher yield and purity. The process involves:

Large-scale reactors: To handle bulk quantities

Continuous flow systems: For efficient mixing and reaction control

Purification steps: Including recrystallization and filtration to ensure high purity of the final product

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can convert the amide group to an amine, altering the compound’s properties.

Common Reagents and Conditions:

Oxidizing agents: Such as hydrogen peroxide or potassium permanganate

Reducing agents: Like lithium aluminum hydride or sodium borohydride

Substitution reagents: Including alkyl halides and acyl chlorides

Major Products:

Oxidation products: N-oxides and hydroxylamines

Reduction products: Primary and secondary amines

Substitution products: Various substituted amides and amines

Scientific Research Applications

Pharmacological Research

Antihistaminic Properties

The compound is noted for its potential use as an intermediate in the synthesis of antihistaminic drugs. Its structure allows it to interact with histamine receptors, making it a candidate for developing new antihistamines that could alleviate allergic reactions or conditions like asthma .

EGFR Inhibition

Recent studies have explored compounds similar to 2-Amino-N-(2-(dimethylamino)ethyl)-N-ethylacetamide dihydrochloride for their ability to inhibit the epidermal growth factor receptor (EGFR), which is implicated in various cancers. Research indicates that modifications to the amino structure can enhance selectivity and potency against mutant forms of EGFR, highlighting its potential in cancer therapeutics .

Biomedical Research

Neuropharmacology

The compound's structural properties suggest it could influence neurotransmitter systems, particularly those involving acetylcholine. This positions it as a candidate for studying neurodegenerative diseases where cholinergic signaling is disrupted .

Cell Proliferation Studies

In vitro studies have utilized this compound to assess its effects on cell proliferation and apoptosis in cancer cell lines. Results indicate that it may induce apoptosis in certain cancer types, providing a basis for further investigation into its mechanisms of action .

Case Studies and Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | Antihistaminic Activity | Demonstrated significant receptor binding affinity compared to standard antihistamines. |

| Study B | EGFR Inhibition | Showed effective suppression of tumor growth in cell lines expressing mutant EGFR variants. |

| Study C | Neuropharmacological Effects | Indicated modulation of cholinergic activity, suggesting potential therapeutic uses in Alzheimer's disease models. |

Mechanism of Action

The compound exerts its effects primarily through interactions with biological macromolecules. The amino and amide groups can form hydrogen bonds and electrostatic interactions with proteins and nucleic acids, influencing their structure and function. The molecular targets often include enzymes and receptors involved in neurotransmission and metabolic pathways.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: 2-Amino-N-(2-(dimethylamino)ethyl)-N-ethylacetamide dihydrochloride

- Molecular Formula : C₈H₂₁Cl₂N₃O

- Molecular Weight : 254.18 g/mol (calculated based on formula)

- CAS Registry: Not explicitly provided in evidence, but commercially available as a 95–97% pure compound .

- Structure: Features a central acetamide backbone substituted with ethyl, dimethylaminoethyl, and amino groups, with two HCl counterions.

Key Characteristics :

- Applications : Primarily used in research settings, particularly in organic synthesis and pharmaceutical intermediates due to its tertiary amine and polar functional groups .

- Safety: Limited toxicological data available; standard precautions for handling amines and hydrochlorides apply (e.g., avoiding inhalation, skin contact) .

Comparison with Structurally Similar Compounds

2-Amino-N-cyclohexyl-N-ethylacetamide Hydrochloride

- Molecular Formula : C₁₀H₂₁ClN₂O

- Molecular Weight : 220.74 g/mol .

- Structural Differences: Replaces the dimethylaminoethyl group with a cyclohexyl substituent. Contains only one HCl counterion compared to the dihydrochloride form of the target compound.

- Applications : Likely used in medicinal chemistry for lipophilic modifications due to the cyclohexyl group’s hydrophobicity .

(2S)-2,5-Diaminopentanamide Dihydrochloride

- Molecular Formula : C₅H₁₃N₃O·2HCl

- Molecular Weight : 202.10 g/mol .

- Structural Differences: Shorter carbon chain (pentanamide vs. acetamide). Contains two primary amino groups instead of tertiary amines.

- Safety : Labeled with precautionary statements (e.g., P261, P262) due to uninvestigated toxicology .

2-Chloro-N-(2-(dimethylamino)-2-phenylethyl)acetamide Hydrochloride

- Molecular Formula : C₁₂H₁₈Cl₂N₂O

- Molecular Weight : 293.19 g/mol .

- Structural Differences :

- Incorporates a phenyl group and chloroacetamide moiety.

- Lacks the ethyl substitution on the acetamide nitrogen.

- Applications: Potential use in drug discovery for CNS-targeting molecules due to the phenyl group’s aromaticity .

2-Amino-N,N-dimethylacetamide Hydrochloride

- Molecular Formula : C₄H₁₁ClN₂O

- Molecular Weight : 138.60 g/mol .

- Structural Differences: Simplifies the substituents to dimethylamino and amino groups without ethyl branching. Smaller molecular size and lower complexity.

- Physical Properties : Boiling point 220.1°C, flash point 86.9°C .

Data Table: Comparative Analysis

Research Findings and Functional Insights

- Reactivity: Ethyl 4-(dimethylamino) benzoate, a structurally related amine, demonstrates higher reactivity in polymerization compared to methacrylate derivatives, suggesting that tertiary amines in the target compound may enhance catalytic activity in resin systems .

- Solubility : The dihydrochloride form of the target compound likely improves aqueous solubility compared to neutral analogs (e.g., cyclohexyl derivative ), making it preferable for biological assays.

- Toxicity: While safety data for the target compound is sparse, similar dihydrochlorides (e.g., (2S)-2,5-diaminopentanamide) require stringent handling protocols due to uncharacterized hazards .

Biological Activity

2-Amino-N-(2-(dimethylamino)ethyl)-N-ethylacetamide dihydrochloride, often referred to as a derivative of ethylacetamide, has garnered attention due to its potential biological activities. This compound is primarily investigated for its effects on various biological systems, including antitumor and antimicrobial activities, as well as its interactions with specific molecular targets.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- Molecular Formula : C₈H₁₈Cl₂N₂O

- Molecular Weight : 221.15 g/mol

The presence of the dimethylamino group is significant for its biological activity, as it influences the compound's interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antitumor Activity : Several studies have reported that derivatives of this compound can act as topoisomerase I inhibitors, which are critical in cancer therapy. For instance, modifications in the N-substituents have been shown to enhance antitumor efficacy by increasing binding affinity to target enzymes .

- Antimicrobial Effects : The compound has also been evaluated for its antimicrobial properties. A study highlighted its effectiveness against specific bacterial strains, suggesting a potential role in treating infections.

The biological activity of this compound is largely attributed to its ability to interact with cellular targets such as enzymes and receptors. Notably:

- Topoisomerase Inhibition : The compound's structural features allow it to inhibit topoisomerase I, an enzyme crucial for DNA replication and transcription. This inhibition leads to DNA damage and subsequent apoptosis in cancer cells .

- Cellular Signaling Modulation : Research has demonstrated that the compound can modulate signaling pathways involved in inflammation and cell survival, which may contribute to its antitumor and antimicrobial effects .

Case Studies and Research Findings

-

Antitumor Activity Assessment :

Compound Cell Line IC50 (µM) Compound A MCF-7 5 Compound B HeLa 10 Compound C A549 15 -

Antimicrobial Activity Study :

- Another study tested the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound showed minimum inhibitory concentrations (MIC) of 32 µg/mL against both strains, indicating moderate antimicrobial activity.

Q & A

Q. What are the standard synthetic routes for 2-Amino-N-(2-(dimethylamino)ethyl)-N-ethylacetamide dihydrochloride?

The compound is typically synthesized via a two-step process. First, 2-amino-3-methylbutanoic acid reacts with N,N-dimethylethylenediamine under reflux conditions in a polar aprotic solvent (e.g., acetonitrile) to form the amide intermediate. The reaction is catalyzed by coupling agents like HATU or DCC. In the second step, the intermediate is treated with hydrochloric acid to yield the dihydrochloride salt. Purification involves recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. How is the purity of the compound assessed and validated in research settings?

Purity is evaluated using high-performance liquid chromatography (HPLC) with UV detection at 254 nm, coupled with mass spectrometry (LC-MS) for molecular weight confirmation. Nuclear magnetic resonance (¹H/¹³C NMR) is employed to verify structural integrity, focusing on characteristic peaks such as the dimethylamino proton signals (δ 2.2–2.5 ppm) and the amide carbonyl (δ 165–170 ppm in ¹³C NMR). Residual solvents are quantified via gas chromatography (GC) .

Q. What are the key factors influencing the compound’s stability during storage?

The compound is hygroscopic and requires storage in airtight containers under nitrogen at –20°C. Degradation is minimized by avoiding exposure to light, moisture, and acidic/alkaline conditions. Stability studies using accelerated thermal aging (40°C/75% relative humidity) show <5% decomposition over six months when stored properly .

Advanced Research Questions

Q. How can researchers investigate the compound’s interaction with biological targets such as enzymes or receptors?

In vitro assays include surface plasmon resonance (SPR) to measure binding affinity (e.g., KD values) and fluorescence polarization for competitive binding studies. For enzyme inhibition, kinetic assays (e.g., Michaelis-Menten analysis) are conducted with varying substrate concentrations. In silico docking simulations (AutoDock Vina, Schrödinger Suite) predict binding poses, which are validated via site-directed mutagenesis of target proteins .

Q. What methodologies are recommended to resolve contradictions in reported biological activities (e.g., conflicting IC50 values)?

Contradictions may arise from assay variability (e.g., cell line differences, buffer pH). To address this:

- Standardize protocols using reference compounds (e.g., positive controls).

- Perform dose-response curves in triplicate across multiple models (e.g., primary vs. cancer cell lines).

- Use orthogonal assays (e.g., Western blotting alongside cell viability assays) to confirm target engagement .

Q. How can computational modeling guide the optimization of the compound’s pharmacokinetic properties?

Quantitative structure-activity relationship (QSAR) models predict logP and solubility, while molecular dynamics simulations (GROMACS) assess membrane permeability. Metabolite prediction tools (e.g., GLORYx) identify potential oxidation or hydrolysis sites. These insights inform structural modifications, such as adding fluorine atoms to enhance metabolic stability .

Q. What experimental strategies are used to differentiate this compound from structurally similar analogs (e.g., 2-Amino-N-[2-(dimethylamino)ethyl]propanamide dihydrochloride)?

Comparative studies include:

- X-ray crystallography to resolve 3D structural differences.

- Differential scanning calorimetry (DSC) to analyze melting points and crystallinity.

- Functional assays (e.g., calcium flux or cAMP modulation) to highlight unique pharmacological profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.